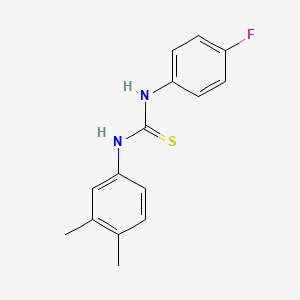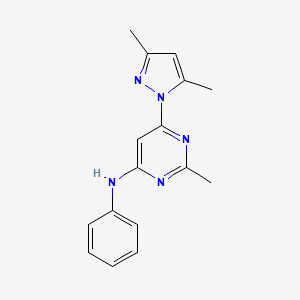
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine
Vue d'ensemble
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine, also known as Compound A, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit promising biological activity, making it a focus of interest for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development and progression of cancer and other diseases. Studies have shown that this compound A can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, this compound has been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A for lab experiments is its potent biological activity, which makes it a useful tool for investigating the mechanisms of disease and potential therapeutic interventions. However, one limitation of this compound is its low solubility in aqueous solutions, which may pose challenges for certain experimental protocols.
Orientations Futures
There are several potential future directions for research on 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A, including:
1. Investigation of the molecular mechanisms underlying its anticancer activity
2. Development of more efficient synthesis methods for this compound
3. Evaluation of its potential as a therapeutic agent for other diseases, such as inflammatory and infectious diseases
4. Investigation of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles
5. Exploration of its potential as a chemopreventive agent for cancer
In summary, this compound A is a synthetic compound that has shown promising biological activity and potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanisms of action and potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A involves a multistep process that includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloro-4-methylpyrimidine, followed by the reaction of the resulting intermediate with aniline. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine A has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Several studies have shown that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound A has been shown to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
Propriétés
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-11-9-12(2)21(20-11)16-10-15(17-13(3)18-16)19-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZSBCUZFOQWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161262 | |
| Record name | 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
958133-27-2 | |
| Record name | 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958133-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-N-phenyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




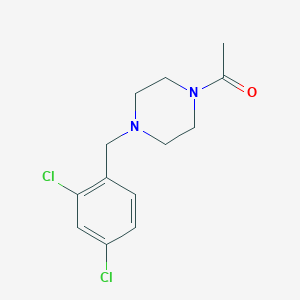
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5812266.png)
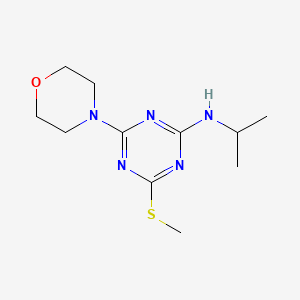
![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)
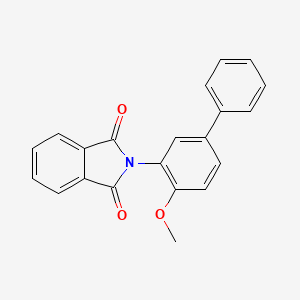
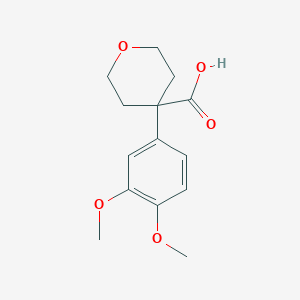
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)
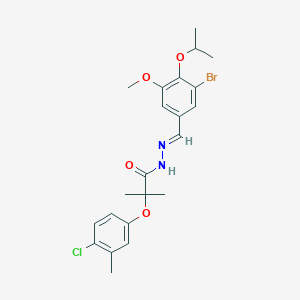
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)
